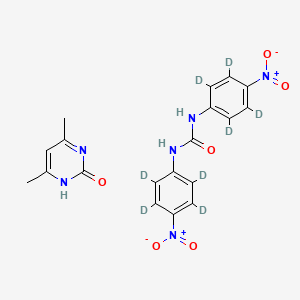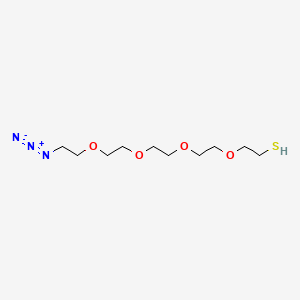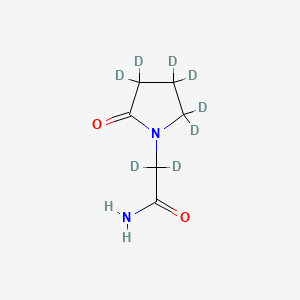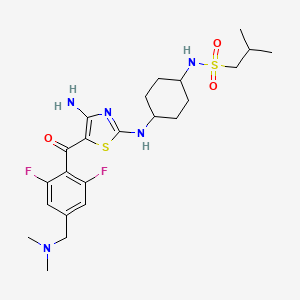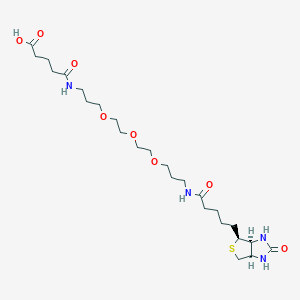
Biotinyl-NH-PEG3-C3-amido-C3-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-NH-PEG3-C3-amido-C3-COOH: is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is characterized by its biotinylated structure, which allows it to bind to streptavidin or avidin, making it useful in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-NH-PEG3-C3-amido-C3-COOH involves several steps:
Biotinylation: Biotin is first activated and then reacted with an amine group to form Biotinyl-NH.
PEGylation: The Biotinyl-NH is then linked to a PEG3 chain, which consists of three ethylene glycol units.
Amidation: The PEG3 chain is further reacted with an amine group to form the C3-amido linkage.
Carboxylation: Finally, the compound is carboxylated to introduce the COOH group at the end
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, often exceeding 99% .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the biotinyl group can be replaced or modified.
Amidation Reactions: The amide linkages can be formed or broken under specific conditions.
Carboxylation and Decarboxylation: The COOH group can participate in carboxylation and decarboxylation reactions
Common Reagents and Conditions:
Biotinylation: Biotin, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC).
PEGylation: PEG3, N,N’-disuccinimidyl carbonate (DSC).
Amidation: Amine groups, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carboxylation: Carbon dioxide, base catalysts
Major Products Formed:
Biotinylated derivatives: Modified biotinyl groups.
Amide derivatives: Compounds with modified amide linkages.
Carboxylated derivatives: Compounds with modified carboxyl groups
Aplicaciones Científicas De Investigación
Chemistry: : Biotinyl-NH-PEG3-C3-amido-C3-COOH is used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins. This has significant implications in chemical biology and drug discovery .
Biology: : In biological research, the compound is used to label and track proteins, enabling the study of protein-protein interactions and cellular processes .
Medicine: : In medical research, PROTACs synthesized using this compound are being investigated for their potential to treat diseases by targeting and degrading disease-causing proteins .
Industry: : The compound is used in the development of diagnostic tools and assays, particularly those involving biotin-streptavidin interactions .
Mecanismo De Acción
Biotinyl-NH-PEG3-C3-amido-C3-COOH functions as a linker in PROTACs, which work by bringing together an E3 ubiquitin ligase and a target protein. The PROTAC molecule binds to both the E3 ligase and the target protein, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the target protein for degradation by the proteasome, a cellular complex responsible for protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
Biotinyl-NH-PEG2-C3-amido-C3-COOH: Similar structure but with a shorter PEG chain.
Biotinyl-NH-PEG4-C3-amido-C3-COOH: Similar structure but with a longer PEG chain.
Biotinyl-NH-PEG3-C2-amido-C3-COOH: Similar structure but with a different amide linkage
Uniqueness: : Biotinyl-NH-PEG3-C3-amido-C3-COOH is unique due to its specific PEG3 chain length and the presence of both amide and carboxyl groups, which provide optimal flexibility and stability for use in PROTAC synthesis. The biotinyl group allows for strong binding to streptavidin, making it highly effective in biochemical applications .
Propiedades
Fórmula molecular |
C25H44N4O8S |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H44N4O8S/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34)/t19-,20-,24-/m0/s1 |
Clave InChI |
KUWCOOYXVSTSME-SKPFHBQLSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


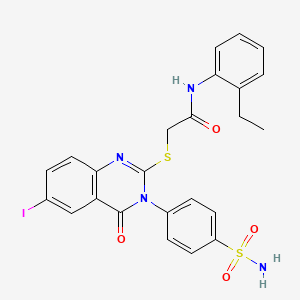
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
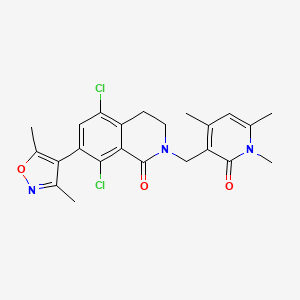

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)

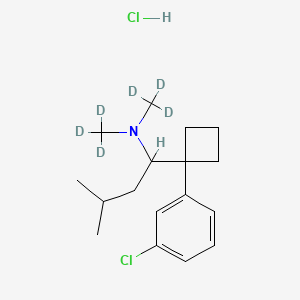

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
